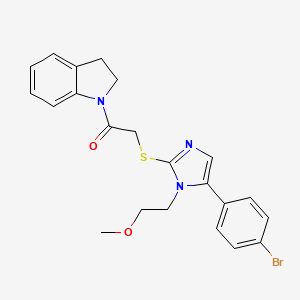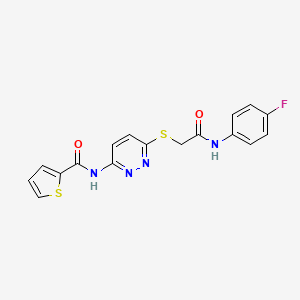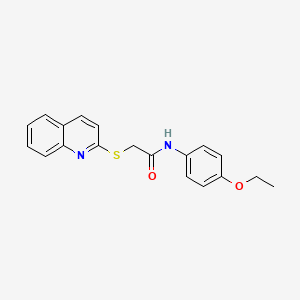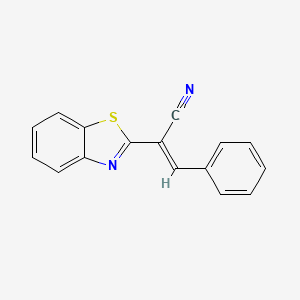![molecular formula C22H20N4OS2 B2895089 3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 690695-66-0](/img/structure/B2895089.png)
3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives, such as 1H-pyrazole-5-carboxamide compounds, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of similar compounds, like 1, 3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, has been reported . The process involves adding a certain compound in drops into a solution of another compound and triethylamine in THF under 0 °C, and the reaction mixture is left overnight .Molecular Structure Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A novel synthesis method for 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazole, including compounds with carboxamide groups, was developed. These compounds showed significant antibacterial and antifungal activities, as well as high anti-inflammatory activity in a carrageenan-induced rat paw edema assay (El-Dean et al., 2015).
Chemical Behavior and Synthesis Techniques
- An innovative synthesis method for 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide was reported. The method involved refluxing with chloroacetyl chloride and neutralization steps, leading to a variety of derivatives with potential applications in different chemical reactions (Ahmed et al., 2018).
Synthesis of Novel Compounds
- The compound served as a precursor for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, expanding its utility in organic chemistry. This includes the development of various alkyl (aryl) amino pyrimidine compounds (Zaki et al., 2015).
Development of Heterocyclic Compounds
- A convenient synthesis route was established for heterocyclic compounds based on thieno[3,2-c]pyrazole derivative. These compounds exhibited moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).
Antibacterial and Antitumor Evaluation
- The compound was part of a study that synthesized novel heterocyclic ring systems with pyrazole, showing potential as antibacterial and antitumor agents. These include pyrazolothieno[2,3-c]pyrazoline and pyrazolo[3,4-c]pyrazole derivatives (Hamama et al., 2012).
Cytotoxicity Studies
- The compound was used in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .
Mode of Action
It is known that the compound’s structure includes a thieno[2,3-c]pyrazole moiety, which is a fused ring system that has been associated with various biological activities in other compounds .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-phenyl-N-(2-phenylethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-18-14-19(29-21(18)26(25-15)17-10-6-3-7-11-17)20(27)24-22(28)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H2,23,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYIERFYMSKNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2895010.png)
![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)
![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895015.png)

![6-Fluoro-N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2895018.png)




